molecular formula C15H22O3 B12518240 4-Hydroxy-2-(5-methylheptyl)benzoic acid CAS No. 811461-82-2

4-Hydroxy-2-(5-methylheptyl)benzoic acid

Cat. No.: B12518240
CAS No.: 811461-82-2
M. Wt: 250.33 g/mol
InChI Key: OQHWOOCIDNJENO-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(5-methylheptyl)benzoic acid is an organic compound belonging to the class of hydroxybenzoic acids. These compounds are characterized by a benzene ring bearing both a hydroxyl group and a carboxyl group. This particular compound is notable for its unique side chain, which includes a 5-methylheptyl group. Hydroxybenzoic acids are known for their diverse applications in various fields, including food, cosmetics, pharmaceuticals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(5-methylheptyl)benzoic acid typically involves the introduction of the 5-methylheptyl group to a hydroxybenzoic acid precursor. One common method is the Friedel-Crafts alkylation, where a hydroxybenzoic acid is reacted with a 5-methylheptyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of hydroxybenzoic acids often involves the use of petrochemical feedstocks. The process generally includes the oxidation of toluene derivatives followed by hydrolysis and purification steps. For this compound, the specific industrial methods would involve similar steps but tailored to introduce the 5-methylheptyl group efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(5-methylheptyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-2-(5-methylheptyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as an antioxidant.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(5-methylheptyl)benzoic acid involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting enzyme activity and receptor binding. The carboxyl group can undergo ionization, influencing the compound’s solubility and reactivity. These interactions can modulate biological pathways, including oxidative stress responses and inflammatory processes .

Comparison with Similar Compounds

4-Hydroxy-2-(5-methylheptyl)benzoic acid can be compared with other hydroxybenzoic acids such as:

The uniqueness of this compound lies in its specific side chain, which imparts distinct physical and chemical properties, making it suitable for specialized applications .

Properties

CAS No.

811461-82-2

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

4-hydroxy-2-(5-methylheptyl)benzoic acid

InChI

InChI=1S/C15H22O3/c1-3-11(2)6-4-5-7-12-10-13(16)8-9-14(12)15(17)18/h8-11,16H,3-7H2,1-2H3,(H,17,18)

InChI Key

OQHWOOCIDNJENO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCC1=C(C=CC(=C1)O)C(=O)O

Origin of Product

United States

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